4-Nitro-4'-acetylaminodiphenyl-d4 Sulfone
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Overview
Description
4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone is a stable isotope-labeled compound with the molecular formula C14H8D4N2O5S and a molecular weight of 324.35 . This compound is used extensively in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and stable isotope labeling.
Preparation Methods
The synthesis of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone typically involves multiple steps, starting with the nitration of diphenylamine to introduce the nitro group This is followed by acetylation to add the acetylamino groupThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone is used in a wide range of scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry and is used in studies involving stable isotope labeling.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and in quality control processes.
Mechanism of Action
The mechanism of action of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The sulfone group contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone can be compared with other similar compounds such as:
4-Nitro-4’-acetylaminodiphenyl Sulfone: The non-deuterated version of the compound.
4-Nitro-4’-aminodiphenyl Sulfone: Lacks the acetyl group.
4-Acetamido-4’-nitrodiphenyl Sulfone: Another structural isomer.
The uniqueness of 4-Nitro-4’-acetylaminodiphenyl-d4 Sulfone lies in its stable isotope labeling, which makes it particularly valuable in research applications where precise tracking of the compound is required .
Properties
CAS No. |
1346602-08-1 |
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Molecular Formula |
C14H12N2O5S |
Molecular Weight |
324.343 |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)/i2D,3D,6D,7D |
InChI Key |
YRZGYZAAOZVGMI-USSMZTJJSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
N-[4-[(4-Nitrophenyl)sulfonyl]phenyl]acetamide-d4; 4’-[(p-Nitrophenyl)sulfonyl]acetanilide-d4; 4-Acetamido-4’-nitrodiphenyl-d4 Sulfone; NSC 30177-d4; |
Origin of Product |
United States |
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